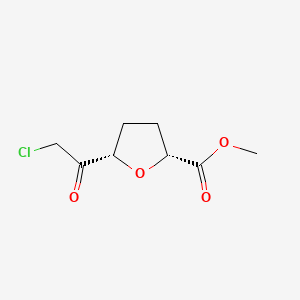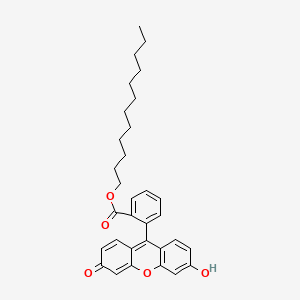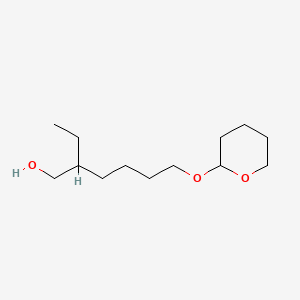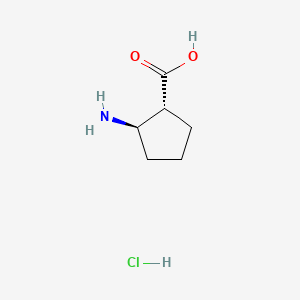
4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol, also known as MTAA, is a chemical compound that has gained significant attention in the field of scientific research. It is a chiral compound that has been used in various studies due to its unique properties.
Mécanisme D'action
The mechanism of action of 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol is not fully understood. However, it is believed to interact with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol has been shown to have neuroprotective effects and has been found to protect against oxidative stress-induced neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol in lab experiments is its chiral nature, which makes it useful for the analysis and separation of enantiomers. Additionally, 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol is relatively easy to synthesize, making it accessible to researchers. However, one limitation of using 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol. One area of interest is the development of new chiral ligands for asymmetric catalysis using 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol as a starting material. Additionally, further studies are needed to fully understand the mechanism of action of 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol and its potential therapeutic applications. Finally, there is a need for more research on the toxicity and safety of 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol, particularly in the context of its use in lab experiments.
Conclusion:
In conclusion, 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol is a chiral compound that has gained significant attention in the field of scientific research. It has been used in various studies due to its unique properties, including its chiral nature and anti-inflammatory and neuroprotective effects. While there is still much to learn about 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol, its potential applications in the fields of chemistry and medicine make it an exciting area of research.
Méthodes De Synthèse
4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol can be synthesized using a multi-step process starting from 3-pyridine carboxaldehyde. The first step involves the reaction of 3-pyridine carboxaldehyde with methyl trifluoroacetate to produce 4-(3-pyridyl)-1-butanol. This compound is then reacted with methyl iodide and triethylamine to produce 4-(N-methyl)-1-(3-pyridyl)-1-butanol. Finally, the compound is treated with trifluoroacetic anhydride to yield 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol.
Applications De Recherche Scientifique
4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol has been used in various scientific studies due to its unique properties. It has been used as a chiral derivatizing agent for the analysis of amino acids and peptides. It has also been used as a chiral selector for the separation of enantiomers in chromatography. Additionally, 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol has been used in the synthesis of chiral ligands for asymmetric catalysis.
Propriétés
Numéro CAS |
1346600-78-9 |
|---|---|
Nom du produit |
4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol |
Formule moléculaire |
C12H15F3N2O2 |
Poids moléculaire |
276.259 |
Nom IUPAC |
2,2,2-trifluoro-N-(4-hydroxy-4-pyridin-3-ylbutyl)-N-methylacetamide |
InChI |
InChI=1S/C12H15F3N2O2/c1-17(11(19)12(13,14)15)7-3-5-10(18)9-4-2-6-16-8-9/h2,4,6,8,10,18H,3,5,7H2,1H3 |
Clé InChI |
HSJOVDAEWJZFEY-UHFFFAOYSA-N |
SMILES |
CN(CCCC(C1=CN=CC=C1)O)C(=O)C(F)(F)F |
Synonymes |
4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(5R,6S)-6-hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl]-1,4,7,10-tetrazacyclododecane-1-carbaldehyde](/img/structure/B585896.png)




![(3R,4S)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one](/img/structure/B585909.png)




![4-Amino-1-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidin-2-one](/img/structure/B585919.png)